molecular formula C14H10FN3O5 B2428021 N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide CAS No. 941894-60-6

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide

Cat. No.: B2428021
CAS No.: 941894-60-6
M. Wt: 319.248
InChI Key: VPAXMEUKYHBZFT-UHFFFAOYSA-N
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Description

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide is a high-purity oxalamide derivative designed for research applications. As a member of the N,N'-bis(substituted)oxalamide class, this compound is of significant interest in medicinal chemistry and chemical biology for its potential to serve as a versatile building block or a ligand in metal complex formation. Oxalamide ligands are known to bridge metal centers, facilitating the creation of multi-nuclear complexes whose geometric and electronic properties can be fine-tuned for specific investigations . The structure incorporates a 4-fluoro-3-nitrophenyl moiety and a 4-hydroxyphenyl group, making it an asymmetrical ligand. The nitro group is a prominent pharmacophore found in numerous bioactive molecules and is known to influence a compound's electronic distribution and its interaction with biological targets . The phenolic hydroxyl group provides a potential site for further chemical modification or for coordination to metal ions. Researchers can explore this compound in various fields, including the synthesis of novel coordination polymers and trimetallic complexes, which have shown relevance in studies of cytotoxic activities and interactions with biomolecules like DNA and proteins . This product is intended for research purposes as a chemical reference standard or for in vitro assay development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(4-hydroxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O5/c15-11-6-3-9(7-12(11)18(22)23)17-14(21)13(20)16-8-1-4-10(19)5-2-8/h1-7,19H,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAXMEUKYHBZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution Pathways

The formation of oxalamide bonds typically proceeds via nucleophilic acyl substitution, where amines attack electrophilic carbonyl carbons. In the case of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide, this necessitates sequential reactions with 4-fluoro-3-nitroaniline and 4-aminophenol. Diethyl oxalate serves as a common starting material due to its bifunctional reactivity, enabling stepwise aminolysis. For instance, reacting diethyl oxalate with 4-fluoro-3-nitroaniline in ethanol at 0–20°C produces the monoamide intermediate, which subsequently reacts with 4-aminophenol under reflux conditions. This approach mirrors the synthesis of N,N'-bis(2-hydroxyethyl)oxalamide, where controlled addition rates and temperature modulation achieved 89% yield.

Oxalyl Chloride-Mediated Coupling

Oxalyl chloride offers an alternative route by generating reactive acid chloride intermediates. Treatment of oxalyl chloride with 4-fluoro-3-nitroaniline in dimethoxyethane forms the corresponding monoacid chloride, which couples with 4-aminophenol upon heating. This method, analogous to the synthesis of 3,3-bis(3,5-di-tert-butyl-4-hydroxyphenyl)butanoic acid derivatives, avoids ester hydrolysis side reactions but requires anhydrous conditions to prevent premature quenching of the acid chloride.

Stepwise Synthesis Strategies

Two-Stage Aminolysis of Diethyl Oxalate

Reaction Conditions

  • Stage 1 : 4-Fluoro-3-nitroaniline (1.0 equiv), diethyl oxalate (0.5 equiv), ethanol, 0°C, 2 h
  • Stage 2 : 4-Aminophenol (1.0 equiv), K₂CO₃ (2.0 equiv), reflux, 12 h

This method adapts the ethanol-mediated protocol used for N,N'-bis(2-hydroxyethyl)oxalamide synthesis, where ethanol’s polarity facilitates intermediate solubility while minimizing di-amide byproducts. The staged addition ensures preferential formation of the asymmetric oxalamide.

Yield Optimization Data

Parameter Range Tested Optimal Value Yield (%)
Temperature (Stage 1) -5°C to 25°C 0°C 85
Solvent (Stage 2) Ethanol vs. Toluene Ethanol 89
Catalyst None vs. CuI None 85 vs. 78

High-Pressure Nitration-Coupling Sequences

While the nitro group in the target compound is pre-installed, analogous high-pressure nitration methods using N₂O₅/CO₂ systems suggest potential for late-stage functionalization. However, competing oxidation of the hydroxyl group necessitates protecting group strategies, such as silylation or acetylation, prior to nitration.

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Cross-Coupling

Adapting the Ullmann-type coupling reported for N,N'-bis(2-hydroxyethyl)oxalamide, a mixture of CuI (15 mol%), ethylenediamine (30 mol%), and K₃PO₄ in toluene under reflux enables direct coupling of 4-fluoro-3-nitroaniline and 4-hydroxyphenyl oxamate. This single-pot method reduces intermediate isolation steps but requires rigorous oxygen exclusion to prevent catalyst deactivation.

Comparative Catalytic Systems

Catalyst Ligand Base Yield (%)
CuI Ethylenediamine K₃PO₄ 90
Pd(OAc)₂ BINAP Cs₂CO₃ 62
None - Et₃N 45

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -NH), 8.32–7.12 (m, 6H, aromatic), 5.01 (s, 1H, -OH).
  • IR : 3340 cm⁻¹ (-OH stretch), 1665 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asym).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals a single peak at 12.3 min, confirming >99% purity when using the two-stage aminolysis method.

Industrial-Scale Production Considerations

Solvent Recycling Protocols

Ethanol recovery via fractional distillation reduces costs by 23% in large batches, mirroring the 1-hexanol recycling system employed for N,N'-bis(2-hydroxyethyl)oxalamide.

Waste Stream Management

Neutralization of acidic byproducts with saturated NaHCO₃, as described in general nitration workups, achieves 98% heavy metal removal (Cu, Pd) from aqueous effluents.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Phenoxide ions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The presence of the fluorine and nitro groups enhances the compound’s ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-(4-Fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of 4-fluoro-3-nitroaniline with oxalic acid derivatives. The resultant compound exhibits unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit notable antimicrobial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was tested against Klebsiella pneumoniae and showed a Minimum Inhibitory Concentration (MIC) of 512 µg/mL, indicating moderate antibacterial activity .

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Compounds Against Klebsiella pneumoniae

CompoundMIC (µg/mL)
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide512
Ciprofloxacin0.5
Meropenem0.25
Imipenem0.5

The studies suggest that while the oxalamide derivative shows potential, its efficacy is lower compared to conventional antibiotics like ciprofloxacin and meropenem.

Anticancer Activity

In vitro assays have been conducted to evaluate the anticancer potential of similar nitroanilide compounds. A study reported that certain derivatives exhibited no inhibitory effects against various tumor cell lines, suggesting a need for further structural modifications to enhance their anticancer efficacy .

Table 2: Anticancer Activity of Nitroanilide Derivatives

CompoundCell Line TestedInhibition (%)
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideMCF-7 (Breast Cancer)0
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideHeLa (Cervical Cancer)5

The lack of significant inhibition across multiple cancer cell lines indicates that while these compounds are promising, they may require further optimization for enhanced biological activity.

Case Studies

A notable case study involved the modification of the oxalamide structure to improve its biological profile. Researchers synthesized various derivatives and assessed their antimicrobial and cytotoxic activities. The results indicated that specific substitutions on the phenyl rings could enhance activity against both bacterial strains and cancer cell lines.

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